(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a chlorobenzyl group, and a butyramide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide typically involves the reaction of 3-chlorobenzylamine with an appropriate butyramide derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield benzyl derivatives, and substitution may yield various substituted benzyl compounds.
Scientific Research Applications
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide involves its interaction with specific molecular targets and pathways. The amino group may form hydrogen bonds with biological molecules, while the chlorobenzyl group may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-(3-chloro-benzyl)-N-methyl-butyramide
- (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-2-methyl-butyramide
- (S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-ethyl-butyramide
Uniqueness
(S)-2-Amino-N-(3-chloro-benzyl)-N-ethyl-3-methyl-butyramide is unique due to its specific stereochemistry and the presence of both an amino group and a chlorobenzyl group. This combination of functional groups and stereochemistry gives it distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-[(3-chlorophenyl)methyl]-N-ethyl-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRJYVPGQHAPAC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)Cl)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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